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molecular formula C8H14BBr B026058 9-Bromo-9-borabicyclo[3.3.1]nonane CAS No. 22086-45-9

9-Bromo-9-borabicyclo[3.3.1]nonane

Cat. No. B026058
M. Wt: 200.91 g/mol
InChI Key: FYZDPIIMSZAKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842685B2

Procedure details

To a solution of 9-bromo-9-bora-bicyclo[3.3.1]nonane 1 M in DCM (33 mL, 33 mmol) at 0° C. was added ethynylcyclohexane (3.6 mL, 28 mmol) under argon via syringe slowly dropwise in portions over 10 min. The reaction mixture was allowed to stir 3 h, at which point acetic acid (4.8 mL, 83 mmol) was added dropwise in portions over 20 min. After 1 h additional, sodium hydroxide (17 mL, 166 mmol) was added slowly, followed by cautious addition of hydrogen peroxide (8.5 mL, 83 mmol). The reaction mixture was allowed to stir rapidly 1 h, then was warmed to ambient temperature. The reaction mixture was partitioned between hexanes and water, and the organic layer was washed with saturated aq. Sodium bicarbonate, and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting liquid was filtered through a 3 cm pad of silica gel, rinsing with 200 mL hexanes, and the filtrate was concentrated in vacuo to give crude (1-bromovinyl)-cyclohexane as a clear/colorless oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]B1C2CCCC1CCC2.C(Cl)Cl.[C:14]([CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1)#[CH:15].C(O)(=O)C.[OH-].[Na+].OO>>[Br:1][C:14]([CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1)=[CH2:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrB1C2CCCC1CCC2
Name
Quantity
33 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(#C)C1CCCCC1
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
8.5 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir rapidly 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in portions over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between hexanes and water
WASH
Type
WASH
Details
the organic layer was washed with saturated aq. Sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting liquid was filtered through a 3 cm pad of silica gel
WASH
Type
WASH
Details
rinsing with 200 mL hexanes
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(=C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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